

A Comparative Spectroscopic Analysis of 2-Amino-5-bromobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromobenzaldehyde

Cat. No.: B112427

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of key chemical intermediates is paramount for quality control, reaction monitoring, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic characteristics of **2-Amino-5-bromobenzaldehyde** and its pertinent derivatives, supported by experimental data and detailed methodologies.

This document focuses on the systematic comparison of **2-Amino-5-bromobenzaldehyde** with its fluoro, chloro, iodo, methyl, and di-bromo substituted analogs. The analysis encompasses data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Amino-5-bromobenzaldehyde** and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound	Aldehyde H (s)	Aromatic H	NH ₂ (br s)	Other
2-Amino-5-fluorobenzaldehyde	~9.8	~6.7-7.3	~4.5	-
2-Amino-5-chlorobenzaldehyde	9.78[1]	7.45 (d), 7.24 (m), 6.62 (d)[1]	6.13[1]	-
2-Amino-5-bromobenzaldehyde	9.79	7.58 (d), 7.37 (dd), 6.56 (d)	6.14	-
2-Amino-5-iodobenzaldehyde	9.78[1]	7.74 (s), 7.52 (m), 6.48 (d)[1]	6.16[1]	-
2-Amino-5-methylbenzaldehyde	9.83[1]	7.26 (s), 7.14 (m), 6.59 (d)[1]	5.91[1]	2.27 (s, 3H)[1]
2-Amino-3,5-dibromobenzaldehyde	9.75	7.90 (d), 7.65 (d)	5.90	-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound	C=O	Aromatic C	Other
2-Amino-5-fluorobenzaldehyde	~193	~108-158 (C-F coupling expected)	-
2-Amino-5-chlorobenzaldehyde	192.9[1]	148.4, 135.3, 134.3, 120.8, 119.3, 117.7[1]	-
2-Amino-5-bromobenzaldehyde	192.9	148.8, 138.0, 137.5, 120.1, 118.1, 107.4	-
2-Amino-5-iodobenzaldehyde	192.8[1]	149.2, 143.7, 143.3, 120.9, 118.4, 75.4[1]	-
2-Amino-5-methylbenzaldehyde	194.1[1]	147.8, 136.5, 135.2, 125.5, 118.8, 116.2[1]	20.1[1]
2-Amino-3,5-dibromobenzaldehyde	~190.5	Aromatic signals expected	-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	v(N-H)	v(C=O)	v(C=C) aromatic	v(C-X)
2-Amino-5-chlorobenzaldehyde	~3400	~1680	~1600, 1500	~820
2-Amino-5-bromobenzaldehyde	3424, 3322	1649	1614, 1545, 1468	~810
2-Amino-3,5-dibromobenzaldehyde	~3400	~1670	~1590, 1450	~860

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	[M] ⁺ or [M+H] ⁺
2-Amino-5-fluorobenzaldehyde	C ₇ H ₆ FNO	139.13	140.05
2-Amino-5-chlorobenzaldehyde	C ₇ H ₆ CINO	155.58[2]	155.01[2]
2-Amino-5-bromobenzaldehyde	C ₇ H ₆ BrNO	200.03	198.96
2-Amino-5-iodobenzaldehyde	C ₇ H ₆ INO	247.03[3]	246.95[3]
2-Amino-5-methylbenzaldehyde	C ₈ H ₉ NO	135.16[4]	136.08
2-Amino-3,5-dibromobenzaldehyde	C ₇ H ₅ Br ₂ NO	278.93[5]	276.87[5]

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λ _{max} (nm)
2-Amino-5-bromobenzaldehyde	Ethanol	~235, ~280, ~360
2-Amino-3,5-dibromobenzaldehyde	Acetonitrile/Water	255, 300, 400

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer equipped with a 5 mm BBO probe.

Sample Preparation:

- Weigh 5-10 mg of the sample directly into an NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert to dissolve the sample completely.

 ^1H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): 4.089 s
- Spectral Width (sw): 20.5 ppm
- Temperature: 298 K

 ^{13}C NMR Acquisition Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.363 s
- Spectral Width (sw): 240 ppm
- Temperature: 298 K

Data Processing:

- Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C).

- Phase and baseline correct the spectra.
- Calibrate the chemical shifts to the TMS signal (0.00 ppm for ^1H) or the residual solvent peak (77.16 ppm for CDCl_3 in ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal to ensure full coverage.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Data Processing:

- The spectrum is automatically ratioed against the background spectrum.
- Perform baseline correction if necessary.
- Label significant peaks corresponding to characteristic functional group vibrations.

Mass Spectrometry (MS)

Instrumentation: An Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
- Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 2 µL
- Ionization Mode: ESI positive
- Drying Gas Temperature: 350 °C
- Drying Gas Flow: 10 L/min
- Nebulizer Pressure: 40 psi
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 70 V
- Mass Range: m/z 50-500

Data Processing:

- Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
- Identify the molecular ion peak ($[M+H]^+$ for ESI positive mode) and any significant fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer.

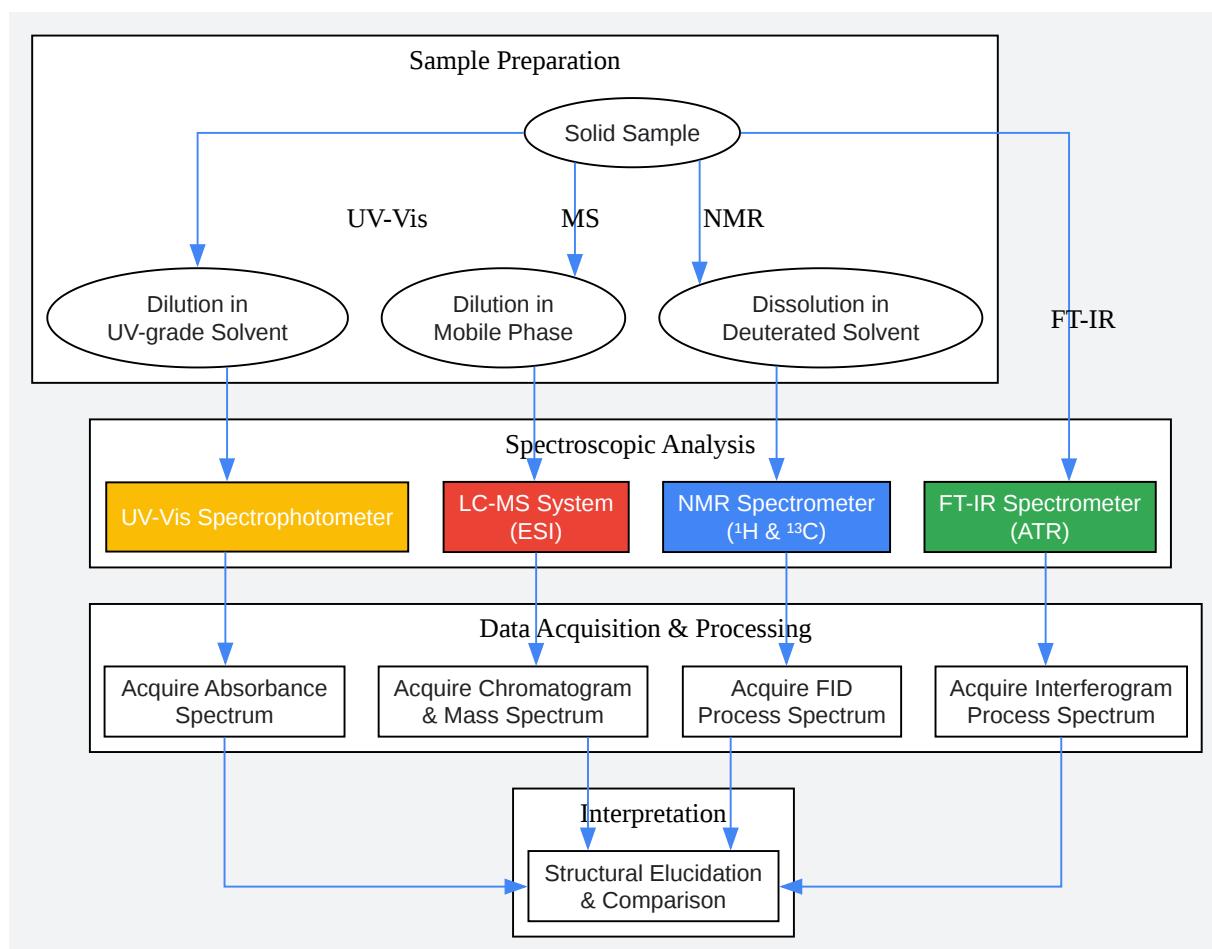
Sample Preparation:

- Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) at a concentration of approximately 1 mg/mL.
- Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0. A typical final concentration is in the range of 10-50 μ M.

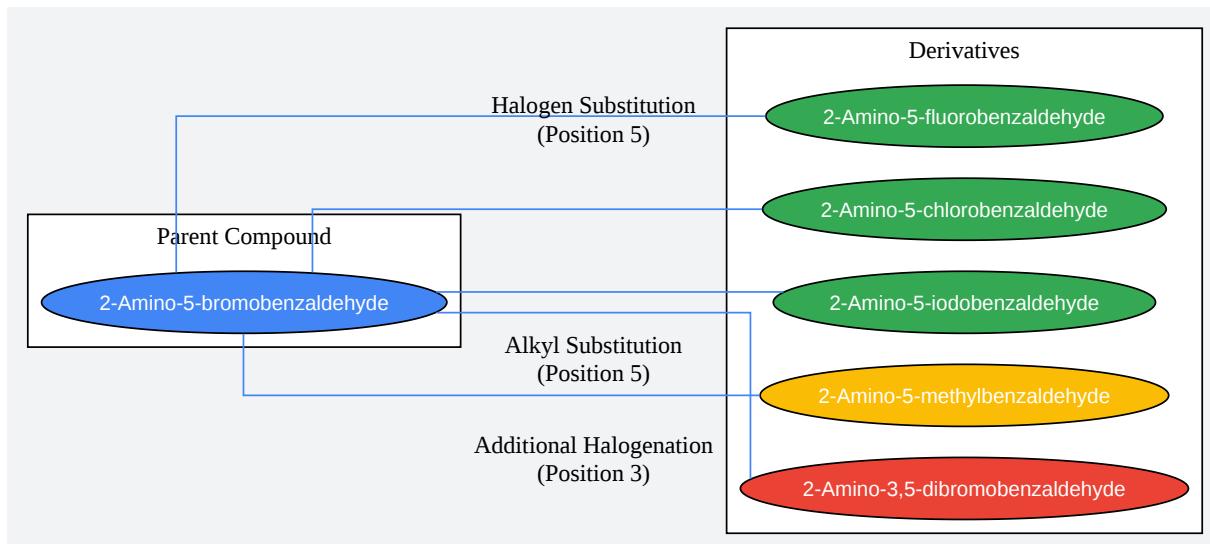
Acquisition Parameters:

- Wavelength Range: 200-600 nm
- Scan Speed: Medium
- Slit Width: 1.0 nm
- Cuvette: 1 cm path length quartz cuvette

Procedure:


- Fill a cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the blank with the cuvette containing the sample solution.
- Record the absorption spectrum of the sample.

Data Processing:


- The baseline is automatically subtracted from the sample spectrum.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses and the structural relationships among the studied compounds.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the spectroscopic analysis of **2-Amino-5-bromobenzaldehyde** and its derivatives.

[Click to download full resolution via product page](#)

Caption: Structural relationships between **2-Amino-5-bromobenzaldehyde** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-iodobenzaldehyde | C7H6INO | CID 14221030 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-methylbenzaldehyde | C8H9NO | CID 13891190 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Amino-5-bromobenzaldehyde and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112427#spectroscopic-comparison-of-2-amino-5-bromobenzaldehyde-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com